
5-Carboxy-4-chloro-2-fluorophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Carboxy-4-chloro-2-fluorophenylboronic acid is an organoboron compound with the molecular formula C(_7)H(_5)BClFO(_4) It is a derivative of phenylboronic acid, characterized by the presence of carboxy, chloro, and fluoro substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-4-chloro-2-fluorophenylboronic acid typically involves the following steps:
-
Halogenation: : The introduction of chlorine and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For instance, starting from a suitable phenyl precursor, chlorination and fluorination can be carried out using reagents like chlorine gas (Cl(_2)) and fluorine gas (F(_2)) or their respective halogenating agents under controlled conditions.
-
Borylation: : The introduction of the boronic acid group is commonly achieved through a Miyaura borylation reaction. This involves the reaction of an aryl halide (in this case, the halogenated benzene) with a diboron reagent such as bis(pinacolato)diboron (B(_2)pin(_2)) in the presence of a palladium catalyst and a base like potassium acetate (KOAc).
-
Carboxylation: : The carboxyl group can be introduced via a carboxylation reaction, often using carbon dioxide (CO(_2)) under high pressure and temperature conditions, or through the hydrolysis of a suitable ester precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for halogenation and borylation steps, and the employment of robust catalysts and reagents to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form phenol derivatives. Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and sodium perborate (NaBO(_3)).
Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol or aldehyde. Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the halogen atoms.
Common Reagents and Conditions
Oxidation: H(_2)O(_2), NaBO(_3), and other peroxides.
Reduction: LiAlH(_4), NaBH(_4), and catalytic hydrogenation.
Substitution: Nucleophiles like NH(_3), RNH(_2), and RSH under basic or acidic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Amino or thiol-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Carboxy-4-chloro-2-fluorophenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Carboxy-4-chloro-2-fluorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity by altering the electronic properties of the benzene ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the carboxy, chloro, and fluoro substituents, making it less versatile in certain synthetic applications.
4-Chloro-2-fluorophenylboronic acid: Similar but lacks the carboxyl group, limiting its use in reactions requiring carboxyl functionality.
5-Carboxy-2-fluorophenylboronic acid: Similar but lacks the chloro substituent, affecting its reactivity and binding properties.
Uniqueness
5-Carboxy-4-chloro-2-fluorophenylboronic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly valuable in complex synthetic routes and in applications requiring precise molecular interactions.
Eigenschaften
IUPAC Name |
5-borono-2-chloro-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFO4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITGPPMCCAVZCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)Cl)C(=O)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
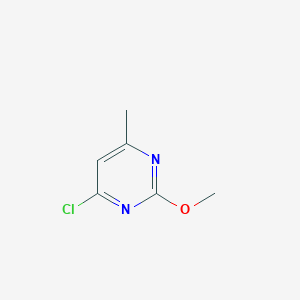
![5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B1356633.png)
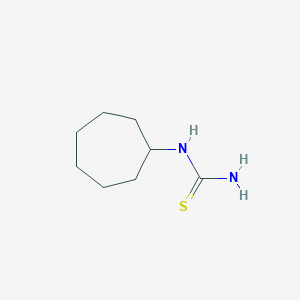


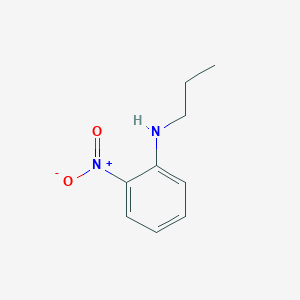

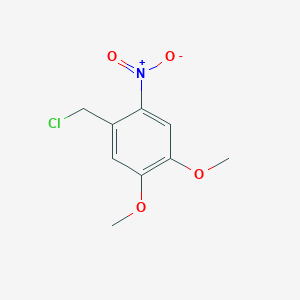

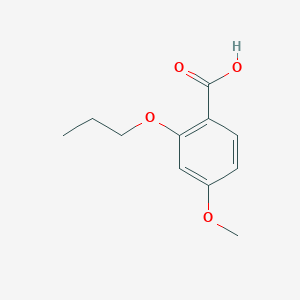

![4-[(2-Methylpropyl)sulfanyl]benzaldehyde](/img/structure/B1356650.png)


